molecular formula C10H9Cl2N3OS2 B14231656 3-{[(2,5-Dichlorothiophen-3-yl)methyl]sulfanyl}-6-ethyl-1,2,4-triazin-5(2H)-one CAS No. 824983-47-3

3-{[(2,5-Dichlorothiophen-3-yl)methyl]sulfanyl}-6-ethyl-1,2,4-triazin-5(2H)-one

Cat. No.: B14231656
CAS No.: 824983-47-3
M. Wt: 322.2 g/mol
InChI Key: OWGUERNNCNXXSF-UHFFFAOYSA-N
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Description

3-{[(2,5-Dichlorothiophen-3-yl)methyl]sulfanyl}-6-ethyl-1,2,4-triazin-5(2H)-one is a complex organic compound featuring a triazine ring, a thiophene moiety, and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2,5-Dichlorothiophen-3-yl)methyl]sulfanyl}-6-ethyl-1,2,4-triazin-5(2H)-one typically involves multiple steps:

    Formation of the Thiophene Moiety: The thiophene ring is chlorinated to introduce chlorine atoms at the 2 and 5 positions.

    Attachment of the Sulfanyl Group: The chlorinated thiophene is then reacted with a suitable thiol compound to form the sulfanyl linkage.

    Construction of the Triazine Ring: The final step involves the cyclization of the intermediate with appropriate reagents to form the triazine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazine ring or the thiophene moiety, potentially altering the electronic properties of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or alkoxides are typically employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced triazine or thiophene derivatives.

    Substitution: Functionalized thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound’s potential pharmacological properties are explored for therapeutic applications. Its ability to interact with biological targets could lead to the development of new medications.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or stability, for use in electronics or coatings.

Mechanism of Action

The mechanism of action of 3-{[(2,5-Dichlorothiophen-3-yl)methyl]sulfanyl}-6-ethyl-1,2,4-triazin-5(2H)-one involves its interaction with specific molecular targets. The sulfanyl group and the triazine ring are likely to play crucial roles in its binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(2,5-Dichlorothiophen-3-yl)methyl]sulfanyl}-6-methyl-1,2,4-triazin-5(2H)-one
  • 3-{[(2,5-Dichlorothiophen-3-yl)methyl]sulfanyl}-6-ethyl-1,2,4-triazin-5(2H)-thione

Uniqueness

The uniqueness of 3-{[(2,5-Dichlorothiophen-3-yl)methyl]sulfanyl}-6-ethyl-1,2,4-triazin-5(2H)-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

824983-47-3

Molecular Formula

C10H9Cl2N3OS2

Molecular Weight

322.2 g/mol

IUPAC Name

3-[(2,5-dichlorothiophen-3-yl)methylsulfanyl]-6-ethyl-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C10H9Cl2N3OS2/c1-2-6-9(16)13-10(15-14-6)17-4-5-3-7(11)18-8(5)12/h3H,2,4H2,1H3,(H,13,15,16)

InChI Key

OWGUERNNCNXXSF-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(NC1=O)SCC2=C(SC(=C2)Cl)Cl

Origin of Product

United States

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